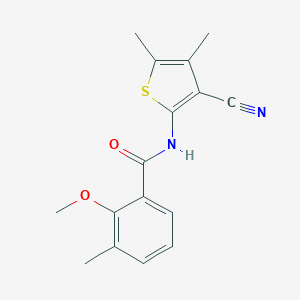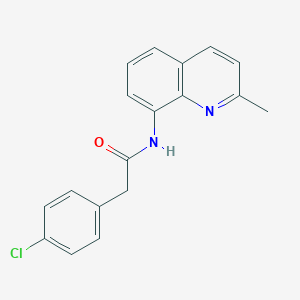
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide, also known as CTM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM-3 belongs to the class of thiophene derivatives and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has been shown to exhibit significant biochemical and physiological effects in various studies. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in its pure form with high yield. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been shown to exhibit low toxicity and good bioavailability. However, one limitation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide. One potential direction is to further elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Another potential direction is to study its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the development of new analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide with improved solubility and bioavailability could also be a potential future direction for research.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-amino-5-methoxytoluene in the presence of a coupling agent. The resulting product is then subjected to further purification steps to obtain N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-9-6-5-7-12(14(9)20-4)15(19)18-16-13(8-17)10(2)11(3)21-16/h5-7H,1-4H3,(H,18,19) |
Clave InChI |
OGOVGPPVJIJAHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C(=C(S2)C)C)C#N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B244146.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)


![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)